REACTION_CXSMILES
|
[O:1]=[O+][O-].[CH2:4]([CH:8]1[CH2:17][C:16](=[O:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9]1)[CH:5]=CC>ClCCl.CO>[O:1]=[CH:5][CH2:4][CH:8]1[CH2:17][C:16](=[O:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9]1
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
(RS)-2-(2-buten-1-yl)-4-chromanone
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
C(C=CC)C1OC2=CC=CC=C2C(C1)=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring for 2 hours through a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solution was flushed with oxygen for 5 minutes and with argon for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
After the addition of 13.4 ml of dimethyl sulfide
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subsequently evaporated in a vacuum
|
Type
|
ADDITION
|
Details
|
The residue was treated with 250 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
after the addition of 40 ml of water and 40 ml of trifluoroacetic acid
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The mixture was subsequently poured into 100 ml of water
|
Type
|
ADDITION
|
Details
|
neutralized by the spatula-wise addition of sodium hydrogen carbonate
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
An additional 70 ml of water were added
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with 120 ml of dichloromethane each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCC1OC2=CC=CC=C2C(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |